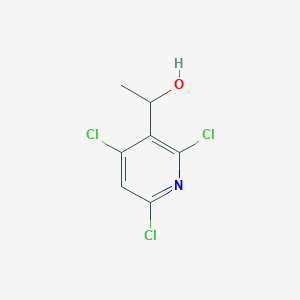
1-Methyl-3-acetoxy-azacyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3-piperidyl Acetate is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is a common structural motif in many natural and synthetic compounds. 1-Methyl-3-piperidyl Acetate is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 1-Methyl-3-piperidyl Acetate typically involves the acetylation of 1-Methyl-3-piperidinol. The reaction is carried out using acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction conditions usually involve refluxing the reactants in an organic solvent like dichloromethane or toluene. Industrial production methods may involve continuous flow processes to enhance efficiency and yield .
Chemical Reactions Analysis
1-Methyl-3-piperidyl Acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the acetate group, leading to the formation of different derivatives.
Scientific Research Applications
1-Methyl-3-piperidyl Acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is explored for its potential therapeutic effects in treating neurological disorders and as a precursor for drug development.
Mechanism of Action
The mechanism of action of 1-Methyl-3-piperidyl Acetate involves its interaction with specific molecular targets and pathways. It is known to modulate neurotransmitter systems, particularly the cholinergic and dopaminergic pathways. The compound acts as an acetylcholine receptor agonist, enhancing cholinergic transmission and potentially improving cognitive functions. Additionally, it may influence dopamine reuptake, leading to increased dopamine levels in the synaptic cleft .
Comparison with Similar Compounds
1-Methyl-3-piperidyl Acetate can be compared with other piperidine derivatives such as:
Piperidine: A simpler structure with a wide range of applications in organic synthesis and pharmaceuticals.
N-Methyl-3-piperidyl benzilate: Known for its use as a chemical warfare agent due to its potent anticholinergic effects.
Piperine: A natural alkaloid found in black pepper, known for its antioxidant and anti-inflammatory properties.
1-Methyl-3-piperidyl Acetate stands out due to its unique combination of acetyl and piperidyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H15NO2 |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
(1-methylpiperidin-3-yl) acetate |
InChI |
InChI=1S/C8H15NO2/c1-7(10)11-8-4-3-5-9(2)6-8/h8H,3-6H2,1-2H3 |
InChI Key |
CTVJTRDKSBQDGV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1CCCN(C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


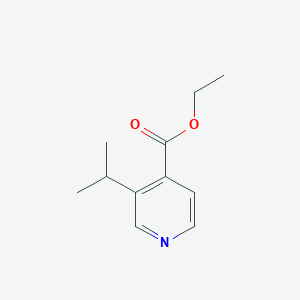
![Bis[2-(trifluoromethyl)benzoyl] Peroxide](/img/structure/B13665896.png)
![Ethyl 8-Methylimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13665905.png)
![Ethyl 6,7-dihydro-5H-cyclopenta[b]pyridine-4-carboxylate](/img/structure/B13665907.png)
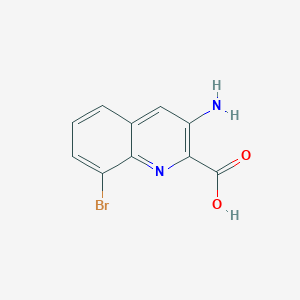
![[5-(Pyrazin-2-yl)-1H-1,2,4-triazol-3-yl]methanol](/img/structure/B13665915.png)
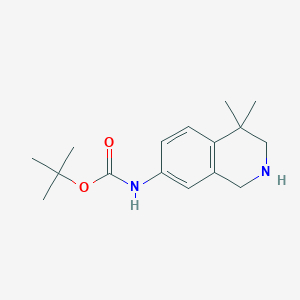
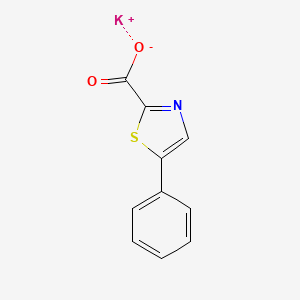
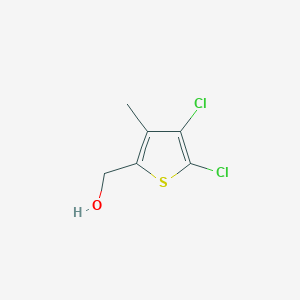
![5-(2',4-Dimethoxy-[1,1'-biphenyl]-3-yl)oxazol-2-amine](/img/structure/B13665938.png)
![tert-butyl 3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine-1-carboxylate](/img/structure/B13665946.png)

